molecular formula C13H12Cl3NO3 B5962702 ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate

ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate

Cat. No.: B5962702
M. Wt: 336.6 g/mol
InChI Key: QWDUTXNLJXCJOB-FITDJIANSA-N
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Description

Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trichloromethyl group, a hydroxyphenyl group, and an imine group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and aniline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the imine group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The imine group can participate in nucleophilic addition reactions, while the trichloromethyl group can undergo substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of an imine group and aromatic rings, but differ in their specific substituents and overall structure

Properties

IUPAC Name

ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3NO3/c1-2-20-12(19)9(11(17)13(14,15)16)10(18)8-6-4-3-5-7-8/h3-7,17-18H,2H2,1H3/b10-9-,17-11?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDUTXNLJXCJOB-FITDJIANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124928
Record name Benzenepropanoic acid, α-(1-amino-2,2,2-trichloroethylidene)-β-oxo-, ethyl ester, (αE)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129265-51-5
Record name Benzenepropanoic acid, α-(1-amino-2,2,2-trichloroethylidene)-β-oxo-, ethyl ester, (αE)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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